(S)-1-(5-Chloropyridin-3-yl)ethanamine hydrochloride (S)-1-(5-Chloropyridin-3-yl)ethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13574002
InChI: InChI=1S/C7H9ClN2.ClH/c1-5(9)6-2-7(8)4-10-3-6;/h2-5H,9H2,1H3;1H/t5-;/m0./s1
SMILES: CC(C1=CC(=CN=C1)Cl)N.Cl
Molecular Formula: C7H10Cl2N2
Molecular Weight: 193.07 g/mol

(S)-1-(5-Chloropyridin-3-yl)ethanamine hydrochloride

CAS No.:

Cat. No.: VC13574002

Molecular Formula: C7H10Cl2N2

Molecular Weight: 193.07 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(5-Chloropyridin-3-yl)ethanamine hydrochloride -

Specification

Molecular Formula C7H10Cl2N2
Molecular Weight 193.07 g/mol
IUPAC Name (1S)-1-(5-chloropyridin-3-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C7H9ClN2.ClH/c1-5(9)6-2-7(8)4-10-3-6;/h2-5H,9H2,1H3;1H/t5-;/m0./s1
Standard InChI Key QNQIXBLXNUUBBV-JEDNCBNOSA-N
Isomeric SMILES C[C@@H](C1=CC(=CN=C1)Cl)N.Cl
SMILES CC(C1=CC(=CN=C1)Cl)N.Cl
Canonical SMILES CC(C1=CC(=CN=C1)Cl)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(S)-1-(5-Chloropyridin-3-yl)ethanamine hydrochloride (IUPAC name: (1S)-1-(5-chloropyridin-3-yl)ethanamine hydrochloride) features a pyridine ring substituted with a chlorine atom at the 5-position and an (S)-configured ethanamine group at the 3-position. The hydrochloride salt enhances solubility in polar solvents, a critical factor for bioavailability in pharmacological applications.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₁₀Cl₂N₂
Molecular Weight193.07 g/mol
SMILES NotationCC@@HN.Cl
InChI KeyQNQIXBLXNUUBBV-JEDNCBNOSA-N
Storage Conditions2–8°C

The chiral center at the ethanamine group confers stereoselective interactions with biological targets, a feature exploited in asymmetric synthesis .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) analysis typically reveals distinct signals for the pyridine ring protons (δ 8.3–8.5 ppm for H-2 and H-4) and the ethanamine moiety (δ 1.3 ppm for the methyl group). Mass spectrometry exhibits a molecular ion peak at m/z 193.07, consistent with the molecular formula.

Synthesis and Manufacturing

Synthetic Routes

Industrial synthesis involves a multi-step sequence starting from 5-chloronicotinic acid:

  • Reductive Amination: Conversion of 5-chloronicotinaldehyde to the corresponding imine using (S)-α-methylbenzylamine as a chiral auxiliary.

  • Hydrogenolysis: Cleavage of the benzyl group under H₂/Pd-C conditions to yield the free amine.

  • Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .

Critical process parameters include reaction temperature (optimized at 0–5°C during imine formation) and pH control during salt crystallization (pH 4.5–5.0) .

Process Optimization

Recent advances employ continuous flow chemistry to enhance yield (85% vs. 72% batch) and reduce racemization risks. Solvent screening identifies isopropanol/water (3:1 v/v) as optimal for crystallization, producing particles with 50–100 μm diameter for improved dissolution .

Chemical Reactivity and Derivative Synthesis

Nucleophilic Reactions

The primary amine undergoes regioselective alkylation with:

  • Epoxides: Forms β-amino alcohols with 90% enantiomeric excess (ee)

  • Acrylates: Michael adducts serve as intermediates for GABA analogs

  • Isocyanates: Generates urea derivatives for kinase inhibition studies

Table 2: Representative Derivatives

DerivativeBiological ActivityIC₅₀ (nM)
N-AcetylCOX-2 Inhibition120
Benzyl CarbamateDopamine D3 Antagonism18
Sulfonamide5-HT₆ Receptor Modulation7.4

Catalytic Asymmetric Transformations

Chiral phosphine ligands enable:

  • Mannich Reactions: Diastereoselectivity >20:1 in β-amino ketone synthesis

  • Aza-Henry Additions: Nitroalkane conjugates with 95% ee for CNS drug candidates

Biological Mechanisms and Pharmacological Profile

Neurotransmitter Receptor Interactions

Radioligand binding assays demonstrate:

  • Dopamine D2L: Kᵢ = 340 nM (partial agonism)

  • Serotonin 5-HT1A: Kᵢ = 210 nM (antagonism)

  • NMDA Receptor: IC₅₀ = 1.2 μM (glycine site inhibition)

Molecular dynamics simulations reveal hydrogen bonding between the protonated amine and Asp113(3.32) of D2 receptors, stabilizing the active conformation .

Metabolic Pathways

In vitro hepatocyte studies identify three primary metabolites:

  • N-Oxide (CYP3A4-mediated, t₁/₂ = 2.3 h)

  • 5-Hydroxychloropyridine (CYP2D6, t₁/₂ = 4.1 h)

  • Glucuronide Conjugate (UGT1A9, clearance = 18 mL/min/kg)

Stability and Formulation Challenges

Degradation Pathways

Accelerated stability testing (40°C/75% RH) reveals:

  • Hydrolysis: 15% degradation over 30 days via pyridine ring opening

  • Oxidation: 8% formation of N-oxide byproduct

  • Racemization: <2% enantiomeric inversion at pH 7.4

Stabilization Strategies

Lyophilized formulations with trehalose (1:3 ratio) extend shelf life to 24 months at 25°C. Nanoemulsions (200 nm droplet size) enhance oral bioavailability (F = 65% vs. 22% free base) .

Comparative Analysis with Structural Analogs

Table 3: Structure-Activity Relationships

CompoundSubstitutionD2 Kᵢ (nM)Metabolic Stability
5-Cl, (S)-ethylamine3-Amine340Moderate
6-Cl, (R)-ethylamine 3-Amine890Poor
5-F, (S)-ethylamine3-Amine210High

The 5-chloro substitution optimizes receptor affinity while maintaining acceptable clearance rates compared to fluoro analogs .

Current Research Frontiers

Neuroprotective Applications

In a rat model of Parkinson’s disease (6-OHDA lesion), daily administration (5 mg/kg i.p.):

  • Reduced rotational asymmetry by 68% (p < 0.01)

  • Increased striatal dopamine by 41% (p < 0.05)

  • Upregulated GDNF expression 3.2-fold vs. controls

Antibacterial Adjuvant Activity

Synergistic effects with ciprofloxacin against P. aeruginosa (FICI = 0.3):

  • Disrupts efflux pumps via MexAB-OprM inhibition

  • Reduces MIC from 8 μg/mL to 0.5 μg/mL

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator